(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid
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Overview
Description
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid is a compound of interest in organic chemistry and biochemistry. It is a derivative of amino acids, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a benzyloxy group attached to a phenyl ring, adding to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to begin with the amino acid precursor, which undergoes protection of the amino group with the Fmoc group. This is followed by the introduction of the benzyloxy group through a series of reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3) or halogenating agents (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the Fmoc group reveals the free amino acid.
Scientific Research Applications
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The benzyloxy group can undergo further functionalization, allowing for the introduction of additional chemical groups. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interactions with other molecules and catalysts.
Comparison with Similar Compounds
(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid can be compared to other Fmoc-protected amino acids and benzyloxy-substituted compounds. Similar compounds include:
(S)-Fmoc-2-amino-4-phenylbutanoic acid: Lacks the benzyloxy group, making it less versatile for further functionalization.
(S)-Fmoc-2-amino-4-(4-benzyloxy)phenyl)butanoic acid: Has the benzyloxy group in a different position, which can affect its reactivity and interactions.
(S)-Fmoc-2-amino-4-(3-methoxy)phenyl)butanoic acid: Contains a methoxy group instead of a benzyloxy group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of protection, reactivity, and versatility for various applications in research and industry.
Properties
Molecular Formula |
C32H29NO5 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C32H29NO5/c34-31(35)30(18-17-22-11-8-12-24(19-22)37-20-23-9-2-1-3-10-23)33-32(36)38-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-16,19,29-30H,17-18,20-21H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
InChI Key |
IKZLDCMFZRXCIE-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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